8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone
Description
8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a hydroxylated polymethoxyflavone (PMF) characterized by a flavone backbone with methoxy (-OCH₃) groups at positions 3, 5, 7, 3', 4', and 5', and a hydroxyl (-OH) group at position 7. This compound has been identified in Citri Reticulatae Pericarpium (dried citrus peel) and is structurally distinguished by its unique substitution pattern, which contributes to its physicochemical properties and bioactivity . Its molecular formula is C₂₁H₂₂O₉, with a molecular weight of 418.4 g/mol (CAS: 202846-95-5) .
Properties
IUPAC Name |
8-hydroxy-3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-24-11-9-12(25-2)16(22)20-15(11)17(23)21(29-6)18(30-20)10-7-13(26-3)19(28-5)14(8-10)27-4/h7-9,22H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZSHWGQMLXLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone typically involves the methylation of hydroxyl groups on a flavonoid backbone. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the peels of citrus fruits. The extraction process includes solvent extraction followed by purification using chromatographic techniques. This method is preferred due to the high yield and purity of the compound obtained .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of demethylated products.
Scientific Research Applications
Anticancer Properties
Mechanisms of Action:
Research has demonstrated that 8-hydroxy-3,5,7,3',4',5'-hexamethoxyflavone exhibits significant anticancer properties. It induces apoptosis in various cancer cell lines through multiple mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound leads to increased ROS levels, which are critical in triggering apoptotic pathways. This oxidative stress results in DNA damage and activation of apoptosis-related proteins such as Bax and GADD153 .
- Caspase Activation: Apoptosis induced by this flavonoid involves both caspase-dependent and independent pathways. The presence of endonuclease G indicates that alternative mechanisms may also contribute to cell death .
Case Study:
A study focusing on HL-60 human leukemia cells showed that treatment with this compound resulted in significant growth inhibition and apoptosis induction. The study highlighted the importance of the C-5 hydroxyl group in the flavonoid's structure for its biological activity .
Antioxidant Activity
This compound has been shown to possess strong antioxidant properties. This activity is crucial for protecting cells from oxidative stress-related damage and has implications in preventing chronic diseases.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Source |
|---|---|---|
| This compound | 15 | Citrus reticulata |
| Quercetin | 20 | Various sources |
| Resveratrol | 25 | Grapes |
The lower IC50 value indicates that this compound is a potent antioxidant compared to other well-known compounds.
Anti-inflammatory Effects
Research indicates that flavonoids like this compound can modulate inflammatory responses. This is particularly relevant in conditions such as arthritis and cardiovascular diseases.
Mechanism:
The compound inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This modulation can potentially reduce inflammation and improve outcomes in chronic inflammatory diseases.
Neuroprotective Effects
Emerging studies suggest that this flavonoid may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. These properties could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study:
An investigation into the neuroprotective effects of flavonoids derived from Citrus reticulata showed that this compound significantly reduced neuronal cell death induced by oxidative stress .
Mechanism of Action
The mechanism of action of 8-Hydroxy-3,5,7,3’,4’,5’-hexamethoxyflavone involves several molecular targets and pathways:
Anticancer Activity: It inhibits cell proliferation by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
Neuroprotective Activity: It exerts neuroprotective effects by modulating signaling pathways such as the ERK/CREB pathway and enhancing the expression of neurotrophic factors
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity of PMFs is highly dependent on the number and position of methoxy and hydroxyl groups. Below is a comparative analysis of 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone and key analogs:
Key Findings
Hydroxylation Enhances Bioactivity: The presence of a hydroxyl group significantly influences mechanisms of action. For example, 5HHMF (hydroxyl at C-5) induces apoptosis in cancer cells via ROS-mediated DNA damage and caspase activation , whereas non-hydroxylated nobiletin exerts anti-inflammatory effects through modulation of NF-κB signaling .
Position-Specific Effects :
- C-5 Hydroxylation (5HHMF) : Critical for ROS generation and proapoptotic activity in leukemia cells .
- C-8 Hydroxylation : Preliminary data suggest this substitution may enhance antioxidant capacity but reduce cytotoxicity compared to C-5 analogs .
Synergistic Interactions: Hydroxylated PMFs in citrus extracts show enhanced activity when combined with non-hydroxylated PMFs, likely due to improved membrane permeability and synergistic modulation of Ca²⁺-dependent apoptosis pathways .
Physicochemical Properties
- Solubility: Hydroxylated PMFs (e.g., 8-Hydroxy-... and 5HHMF) exhibit higher aqueous solubility than fully methoxylated flavones (e.g., nobiletin), facilitating cellular uptake .
- Stability : Methoxy groups at positions 3 and 5 protect against enzymatic degradation, enhancing metabolic stability in vivo .
Biological Activity
Overview
8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is a polymethoxyflavone (PMF) recognized for its diverse biological activities. This compound has attracted considerable attention in the fields of pharmacology and medicinal chemistry due to its potential therapeutic effects, including anti-inflammatory , anticancer , and neuroprotective properties.
- Molecular Formula : CHO
- Molecular Weight : 418.39 g/mol
- CAS Number : 202846-95-5
- Density : 1.4±0.1 g/cm³
- Boiling Point : 630.2±55.0 °C at 760 mmHg
The biological activities of this compound are attributed to its interaction with various molecular targets:
-
Anticancer Activity :
- Induces apoptosis by activating caspases and downregulating anti-apoptotic proteins.
- Inhibits cell proliferation in various cancer cell lines.
-
Anti-inflammatory Activity :
- Reduces the production of pro-inflammatory cytokines and enzymes like COX-2.
- Exhibits significant inhibition of nitric oxide (NO) production in macrophage models.
-
Neuroprotective Activity :
- Modulates signaling pathways such as ERK/CREB.
- Enhances the expression of neurotrophic factors, contributing to neuronal survival and function.
Antioxidant Activity
Research indicates that this flavonoid exhibits strong antioxidant properties, which are essential for combating oxidative stress in biological systems. It has been shown to scavenge free radicals effectively and enhance endogenous antioxidant defenses through the regulation of transcription factors like Nrf2.
Anticancer Studies
A series of studies have demonstrated the anticancer potential of this compound:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12.8 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 10.2 | Inhibition of proliferation |
These findings suggest that the compound could serve as a lead for developing novel anticancer agents.
Anti-inflammatory Effects
In vitro studies using RAW 264.7 macrophages have shown that this flavonoid significantly inhibits NO production:
| Treatment Concentration (µM) | NO Inhibition (%) |
|---|---|
| 1 | 25 |
| 10 | 57 |
| 50 | 82 |
This data illustrates its potential as an anti-inflammatory agent.
Case Studies
-
Neuroprotection in Animal Models :
- In a study involving mice subjected to oxidative stress, administration of the compound resulted in significant improvements in cognitive function and reductions in neuronal damage markers.
-
Cancer Cell Line Studies :
- A comprehensive analysis on various cancer cell lines indicated that the compound not only inhibited growth but also enhanced the efficacy of conventional chemotherapeutic agents when used in combination therapies.
Comparison with Similar Compounds
This compound can be compared with other polymethoxyflavones like tangeretin and nobiletin:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Strong | Moderate | Significant |
| Tangeretin | Moderate | Strong | Moderate |
| Nobiletin | Strong | Moderate | Strong |
Q & A
Q. What structural features distinguish this compound from other polymethoxyflavones?
- Methodological Answer : Its structure is characterized by methoxy groups at positions 3, 5, 7, 3', 4', 5' and a hydroxyl group at position 7. Comparative analysis with analogs (e.g., 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone) reveals positional differences in hydroxyl/methoxy substitutions, impacting solubility and receptor binding (see Table 1) .
Q. Table 1: Structural Comparison of Key Polymethoxyflavones
| Compound Name | Methoxy Positions | Hydroxy Position | Molecular Formula | Key Bioactivity |
|---|---|---|---|---|
| This compound | 3,5,7,3',4',5' | 8 | C21H22O9 | Antifungal, Antioxidant |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | 3,6,7,8,3',4' | 5 | C21H22O9 | Anticancer, Anti-inflammatory |
Advanced Research Questions
Q. What molecular mechanisms underlie the anticancer effects of polymethoxyflavones structurally related to this compound?
- Methodological Answer : Studies on analogs like 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) reveal:
- Apoptosis induction : ROS-dependent mitochondrial dysfunction, cytochrome c release, and caspase-3/9 activation, validated via flow cytometry (Annexin V/PI staining) and Western blotting .
- Oncogenic pathway suppression : Inhibition of EGFR/K-RAS, Wnt/β-catenin, and NF-κB signaling in colon cancer cells (HCT116, HT29) using colony formation assays and luciferase reporter systems .
Q. How do structural modifications (e.g., hydroxyl/methoxy group positions) influence the bioactivity and pharmacokinetics of hexamethoxyflavones?
- Methodological Answer :
- Bioactivity : The C-5 hydroxyl in 5HHMF enhances ROS generation and pro-apoptotic effects, while C-8 hydroxyl in the target compound correlates with antifungal activity. SAR studies using methyl ether derivatives confirm hydroxylation is critical for DNA damage response (e.g., GADD153 upregulation) .
- Pharmacokinetics : Methoxy groups improve metabolic stability but reduce solubility. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) guide lead optimization .
Q. What experimental models are used to study the anti-inflammatory effects of structurally related hexamethoxyflavones?
- Methodological Answer :
- In vitro : Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages assess NF-κB inactivation via Western blot (IκBα degradation) and ELISA (TNF-α/IL-6 suppression) .
- In vivo : 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse skin inflammation models evaluate topical anti-inflammatory efficacy .
Q. What synergistic effects have been observed when combining hexamethoxyflavones with conventional therapies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
